molecular formula C19H15NO2 B501523 N-(2-acetylphenyl)-2-naphthamide

N-(2-acetylphenyl)-2-naphthamide

Cat. No.: B501523
M. Wt: 289.3g/mol
InChI Key: HMCBGFOMDHCDME-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2-naphthamide is an acetamide derivative characterized by a naphthamide moiety linked to a 2-acetylphenyl group. This compound has been identified as a degradation product of linagliptin (LINA), an antidiabetic drug, under acidic conditions . Its structure includes a phenylacetamide backbone with a ketone group at the ortho position of the phenyl ring and a naphthalene-based amide group. These features influence its stability, reactivity, and interactions in biological systems.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3g/mol

IUPAC Name

N-(2-acetylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H15NO2/c1-13(21)17-8-4-5-9-18(17)20-19(22)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,22)

InChI Key

HMCBGFOMDHCDME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Aromatic Substitutions

  • N-(2-Acetylphenyl)acetamide :

    • Shares the 2-acetylphenyl group but replaces the naphthamide with a simpler acetamide group.
    • Adopts a planar conformation in the solid state, forming two-centered hydrogen bonds (N–H···O=C), which stabilize its crystal lattice .
    • Used as a precursor for synthesizing quinazolines and indole derivatives .
  • N1,N2-Bis(2-acetylphenyl)oxalamide: Contains two 2-acetylphenyl groups linked by an oxalamide bridge. Exhibits three-centered hydrogen bonds in the solid state, enhancing thermal stability compared to mono-substituted analogs . Demonstrates utility as a ligand for metal complexation .

Naphthamide-Based Analogues

  • N-(cis-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide :

    • Features a cyclobutyl ring with hydroxyl and oxoethyl substituents.
    • Serves as a key intermediate in synthesizing dopamine D3 receptor antagonists, highlighting its role in central nervous system drug development .
  • N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidine-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide :

    • Incorporates a piperidine-indenyl moiety, enhancing selectivity for butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.03 nM) .
    • Shows 1,000-fold selectivity over acetylcholinesterase (AChE), attributed to hydrophobic interactions with BChE’s peripheral anionic site .
  • VEGFR-2 Inhibitors (e.g., Compound 80) :

    • 2-Naphthamide derivatives with 4-chlorobenzyl, 4-hydroxy, and 5,7-dimethoxy substituents exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.384 mM) and anticancer activity .
    • Binding affinity (−9.8 kcal/mol) surpasses paclitaxel (−8.2 kcal/mol) in docking studies, linked to naphthalene’s π-π stacking with VEGFR-2’s kinase domain .

Key Structural and Functional Insights

  • Planarity and Hydrogen Bonding: N-(2-Acetylphenyl)-2-naphthamide’s planar conformation (similar to N-(2-acetylphenyl)acetamide) facilitates intermolecular hydrogen bonding, critical for crystallinity and stability . Non-planar analogs, such as N-(2-hydroxyphenyl)-N-methylacetamide, exhibit reduced solid-state order due to steric hindrance .
  • Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., chloro in Compound 80): Enhance binding to enzymatic targets like VEGFR-2 via hydrophobic and electrostatic interactions . Hydrophobic Moieties (e.g., indenyl in BChE inhibitors): Improve selectivity by aligning with nonpolar enzyme pockets .
  • Degradation Pathways : this compound forms via nucleophilic addition and hydrolysis of linagliptin under acidic conditions, underscoring its relevance in pharmaceutical impurity profiling .

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